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Compound of Interest

Compound Name: SU11274

Cat. No.: B1681149

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase stands out as a
pivotal player in tumor progression, invasion, and metastasis. Two prominent small molecule
inhibitors, SU11274 and PHA-665752, have been instrumental in elucidating the therapeutic
potential of targeting the c-Met signaling pathway. This guide provides a head-to-head
comparison of their in vitro efficacy, supported by experimental data, to assist researchers,
scientists, and drug development professionals in their selection and application.

At a Glance: Key Performance Indicators

A direct comparison of the inhibitory activities of SU11274 and PHA-665752 reveals significant
differences in their potency. PHA-665752 consistently demonstrates lower IC50 and Ki values,
indicating a higher potency in inhibiting c-Met kinase activity.
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Parameter SuU11274 PHA-665752
c-Met Kinase Inhibition (Cell- )

IC50: 10 nM[1][2] Ki: 4 nM; IC50: 9 nM[3]
Free)
HGF-Stimulated c-Met

_ IC50: 1-1.5 pM[1][2] IC50: 25-50 nM[4]

Autophosphorylation
Cell Proliferation (HGF-

IC50: 1-1.5 uM[1][2] IC50: 18-42 nM[4]
Dependent)
Cell Motility (HGF-Dependent) IC50: 1-1.5 uM[1][2] IC50: 40-50 nM[4]
Cell Viability (NSCLC cells) IC50: 0.8-4.4 uM[1][2] Not explicitly stated
Cell Growth (TPR-MET-

IC50: <3 uM[1][2] IC50: <60 nM[4]

transformed BaF3 cells)

Delving into the Data: Cell Line Specific Efficacy

The anti-proliferative effects of both inhibitors have been evaluated across various cancer cell
lines. The following table summarizes their IC50 values in specific cellular contexts.

Cell Line Inhibitor IC50 (M) Assay Type
HGF-induced cell
A549 SuUl11274 0.01
growth inhibition[1]
HGF-induced cell
H69 SuUl11274 34
growth[1][2]
HGF-induced cell
H345 SU11274 6.5
growth[1][2]
Met-mediated cell
MDCK SuUl11274 0.152

scattering[1]

Mechanism of Action and Downstream Effects
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Both SU11274 and PHA-665752 are ATP-competitive inhibitors of the c-Met kinase.[3][5] Their
binding to the active site of the c-Met kinase domain prevents ATP binding and subsequent
autophosphorylation of the receptor, thereby blocking the activation of downstream signaling
cascades.

Key Downstream Effects:

e SU11274: Inhibits the phosphorylation of key regulators of the PI3K pathway, including AKT,
FKHR, and GSK3[.[1][2] It also induces G1 cell cycle arrest and caspase-dependent
apoptosis.[1][2]

o PHA-665752: Potently inhibits the phosphorylation of multiple downstream mediators,
including Gab-1, ERK, Akt, STAT3, PLC-y, and FAK.[3][4] This compound also induces G1
cell cycle arrest and apoptosis.[4]
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Experimental Workflow: c-Met Kinase Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681149#sul1274-versus-pha-665752-in-vitro-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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